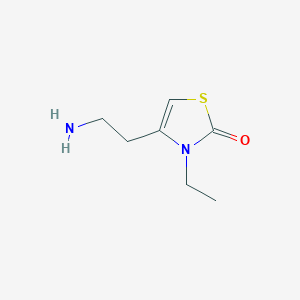![molecular formula C10H15Br B13502344 2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane, Mixture of diastereomers, is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
The synthesis of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane involves several steps. One common method includes the bromination of a suitable precursor under controlled conditions. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at a specific temperature to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological pathways.
Industry: Used in the production of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane can be compared with other similar compounds such as:
- dispiro[3.0.3{5}.1{4}]nonan-2-amine : Similar dispiro structure but with an amine group instead of a bromomethyl group.
- 2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane : Another spiro compound with a different ring structure and functional groups .
These comparisons highlight the unique structural features and reactivity of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C10H15Br |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
7-(bromomethyl)dispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C10H15Br/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h8H,1-7H2 |
InChI-Schlüssel |
GCJFYZWWLSXKLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC23CC(C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)

![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)



![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)


![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
amino}pentan-2-ol](/img/structure/B13502343.png)
